N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitropyrimidine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach to obtaining piperazine derivatives . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitropyrimidine moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine, while substitution reactions can introduce various functional groups onto the piperazine ring or the pyrimidine core .
Scientific Research Applications
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these kinases, the compound can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine: This compound is a reversible kinase inhibitor with applications in cancer therapy.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Used in the synthesis of pharmacologically active compounds.
Uniqueness
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of a piperazine ring and a nitropyrimidine moiety, which imparts distinct chemical and biological properties.
Biological Activity
N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
This compound belongs to the class of pyrimidine derivatives. Its molecular formula is C15H19N7O, and it features a 4-methylpiperazinyl group at position 6 and a nitro group at position 5 of the pyrimidine ring.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Forming C-N bonds at specific positions on the pyrimidine ring.
- Amination reactions : Introducing amino groups to enhance biological activity.
Common reagents include bases like lithium hexamethyldisilazane (LiHMDS) and solvents such as dimethyl sulfoxide (DMSO) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties. It may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that similar compounds can selectively inhibit tyrosine kinases, which are critical in cancer signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme inhibition : The compound may bind to target enzymes or receptors, altering their activity and affecting downstream signaling pathways.
- Redox reactions : The nitro group can participate in redox chemistry, influencing cellular processes and potentially leading to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 32 | E. coli, S. aureus |
Control | 16 | E. coli |
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutics.
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A549 | 10 | Doxorubicin | 15 |
MCF7 | 8 | Paclitaxel | 12 |
Properties
IUPAC Name |
2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULKCWSFLLVJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.